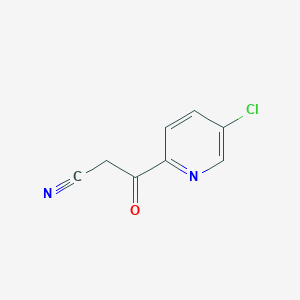

3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-(5-chloropyridin-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGMUQGXZMBDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Functionalization of 5-Chloropyridine Derivatives

Method Overview:

This approach involves the selective substitution reactions on 5-chloropyridine or its derivatives to introduce the oxo and nitrile functionalities at specific positions.

- Starting with 5-chloropyridine, a nucleophilic substitution or electrophilic aromatic substitution is performed to introduce a suitable side chain.

- The side chain, typically a methyl or ethyl group, is then oxidized to form the keto group.

- The nitrile group is introduced via nucleophilic addition of cyanide or through a cyanogen derivative.

Research Findings:

A study reported the synthesis of related chloropyridine compounds via nucleophilic substitution with cyanide ions, followed by oxidation to form the keto group, yielding the target compound. This method is efficient for introducing both the nitrile and keto groups in a one-pot or stepwise manner.

Multi-Step Synthesis via Intermediate Formation

Method Overview:

This involves preparing a key intermediate, such as 3-(5-chloropyridin-2-yl)propanoic acid or its derivatives, which is then converted into the nitrile compound.

- Step 1: Synthesis of 3-(5-chloropyridin-2-yl)propanoic acid via coupling of chloropyridine with appropriate alkyl halides or via directed lithiation followed by carboxylation.

- Step 2: Conversion of the acid to the corresponding nitrile using reagents like thionyl chloride or phosphorus oxychloride, followed by dehydration with ammonia or other nitrile-forming agents.

Research Data:

Patent literature indicates that such multi-step routes are common in industrial synthesis, with yields optimized through controlled reaction conditions and purification steps.

Oxidative and Cyanation Strategies

Method Overview:

Recent advances suggest that oxidative cyanation of pyridine derivatives can be employed to directly install nitrile groups.

- Use of oxidizing agents such as potassium persulfate or hydrogen peroxide in the presence of cyanide sources.

- Heating the mixture under controlled conditions to facilitate simultaneous oxidation and cyanation.

Research Findings:

A patent describes a process where a mixture containing the chloropyridine derivative, an oxidant (e.g., potassium persulfate), and a cyanide source is heated to produce the nitrile compound efficiently. The reaction conditions typically involve temperatures of 80-120°C, with the oxidant amount ranging from 1.3 to 1.7 equivalents relative to the starting material.

Summary of Preparation Data

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | References |

|---|---|---|---|---|---|---|

| Direct substitution | 5-Chloropyridine | Cyanide ion, oxidants | Reflux, room temp | Moderate to high | Simpler, fewer steps | Literature, patents |

| Multi-step synthesis | 5-Chloropyridine derivatives | Alkyl halides, oxidants, cyanide | Controlled temperature, inert atmosphere | High | Precise control, high purity | Patent WO2021096903A1 |

| Oxidative cyanation | Chloropyridine derivatives | Potassium persulfate, cyanide | 80-120°C, inert atmosphere | Variable | One-pot process, scalable | Patent WO2021096903A1 |

Chemical Reactions Analysis

Types of Reactions: 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted pyridines.

Scientific Research Applications

Chemistry: In chemistry, 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure makes it a valuable tool for probing biological pathways and understanding molecular interactions.

Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials and coatings.

Mechanism of Action

The mechanism by which 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

- The nitrile group in the target compound enhances electrophilicity compared to ester or simple ketone analogs, making it more reactive in nucleophilic additions (e.g., cyclocondensation reactions) .

- The ethyl ester analog (CAS: 1106953-35-8) has higher molecular weight and likely improved solubility in organic solvents due to the ester moiety .

Functional Analogs

Functional analogs retain the 3-oxopropanenitrile group but replace the chloropyridinyl moiety with other heterocycles:

Key Differences :

- Benzofuran derivatives exhibit distinct electronic properties due to the fused aromatic system, influencing their biological activity (e.g., anticancer properties) .

- Thiazole analogs are utilized in synthesizing sulfonamide-containing heterocycles, leveraging the reactivity of the nitrile group with amines .

Physicochemical Properties

| Property | This compound | Ethyl Ester Analog (CAS: 1106953-35-8) | 1-(5-Chloropyridin-2-yl)ethanone (CAS: 94952-46-2) |

|---|---|---|---|

| Solubility | Low; requires sonication/heat | Higher (ester improves solubility) | Moderate in polar solvents |

| Storage | RT (avoid freeze-thaw cycles) | Not reported | Not reported |

| Reactivity | High (nitrile participates in cyclization) | Moderate (ester less reactive) | Low (simple ketone) |

| Molecular Weight | 180.59 | 227.64 | 155.58 |

Biological Activity

Overview

3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile, with the chemical formula , is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorinated pyridine ring and a nitrile functional group, suggesting possible interactions with various biological targets.

- Molecular Formula :

- CAS Number : 1107053-87-1

- SMILES Notation : C1=CC(=NC=C1Cl)C(=O)CC#N

- InChI : InChI=1S/C8H5ClN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5H,3H2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways. Notably, studies have indicated that this compound may inhibit certain protein kinases, which play vital roles in cell signaling and proliferation.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit the activity of kinases such as ALK (anaplastic lymphoma kinase), which is crucial in various cancers.

- Apoptosis Induction : Research indicates that at higher concentrations, this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.4 | Induction of apoptosis via p53 pathway |

| MCF7 (Breast Cancer) | 12.3 | Inhibition of PI3K/Akt signaling pathway |

| HeLa (Cervical Cancer) | 10.0 | Direct inhibition of ALK activity |

Study 1: In Vitro Analysis

In a study published in Journal of Medicinal Chemistry, researchers investigated the effects of this compound on various cancer cell lines. The compound displayed significant cytotoxicity, particularly against MCF7 cells, where it inhibited cell growth by inducing apoptosis at concentrations as low as 12 µM .

Study 2: Mechanistic Insights

Another study explored the molecular mechanisms underlying the anticancer effects of this compound. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS), which contributed to mitochondrial dysfunction and subsequent cell death .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data indicate:

- Absorption : Rapid absorption post-administration.

- Distribution : Widely distributed in tissues, with significant accumulation in the liver and kidneys.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

Future Directions

Research into this compound is ongoing, with a focus on:

- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.

- Combination Therapies : Exploring synergistic effects when used in combination with other anticancer agents.

Q & A

Q. What are the standard synthetic routes for 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between 5-chloropyridine-2-carbaldehyde and active methylene nitriles (e.g., cyanoacetamide derivatives) under basic conditions. Electrophilic attack by isothiocyanates or chloroacetyl chloride on intermediates, followed by cyclization, is a common strategy . Optimization involves adjusting catalysts (e.g., piperidine for Knoevenagel condensations) and temperature (e.g., 0–5°C for controlled exothermic reactions). Purity is enhanced via recrystallization in ethanol or acetonitrile .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) to confirm the pyridine ring substitution pattern and nitrile/keto group positions.

- HPLC-MS for purity assessment and molecular ion identification.

- FT-IR to verify C≡N (~2200 cm⁻¹) and C=O (~1700 cm⁻¹) functional groups.

- X-ray crystallography (if crystalline) for absolute stereochemical determination .

Q. How does solubility impact experimental design, and which solvents are preferred?

- Methodological Answer : Solubility in DMSO or ethanol facilitates biological assays, while chloroform or ethyl acetate is used for column chromatography. Pre-solubility testing via turbidimetry (e.g., in PBS at pH 7.4) is advised for in vitro studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer : Discrepancies may arise from tautomerism (e.g., keto-enol forms) or impurities. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and LC-MS/MS to detect trace impurities. Computational modeling (DFT) can predict stable tautomers for comparison .

Q. What strategies are effective for separating stereoisomers or regioisomers of this compound?

- Methodological Answer :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) for enantiomer separation.

- Recrystallization using solvent mixtures (e.g., hexane:ethyl acetate) to isolate regioisomers.

- Dynamic kinetic resolution with asymmetric catalysts (e.g., organocatalysts) for stereoselective synthesis .

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodological Answer :

- Kinetic isotope effects (KIEs) to identify rate-determining steps.

- In situ FT-IR to monitor intermediate formation (e.g., enolate species).

- DFT calculations (B3LYP/6-311+G**) to model transition states and electron density maps .

Q. What approaches are used to study the compound’s stability under varying conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) to assess thermal degradation (e.g., decomposition above 150°C).

- Forced degradation studies (acid/base/oxidative stress) with HPLC tracking.

- Light-exposure assays (ICH Q1B) to evaluate photostability .

Key Challenges and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.